
1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-yl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-iodo-2,3,4,5-tetramethylbenzene: and 2-propan-2-yl-1H-benzimidazole are two distinct organic compounds with unique structures and properties. 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with the molecular formula C10H13I, characterized by the presence of iodine and four methyl groups attached to a benzene ring. 2-propan-2-yl-1H-benzimidazole, on the other hand, is a heterocyclic compound containing a benzimidazole ring substituted with an isopropyl group.
Preparation Methods
1-iodo-2,3,4,5-tetramethylbenzene
Synthetic Routes and Reaction Conditions: 1-iodo-2,3,4,5-tetramethylbenzene can be synthesized by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of 1-iodo-2,3,4,5-tetramethylbenzene involves large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the iodination reaction.
2-propan-2-yl-1H-benzimidazole
Synthetic Routes and Reaction Conditions: 2-propan-2-yl-1H-benzimidazole can be synthesized by the condensation of o-phenylenediamine with isopropyl alcohol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: The industrial production of 2-propan-2-yl-1H-benzimidazole involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The process includes the use of advanced purification techniques such as crystallization and distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-iodo-2,3,4,5-tetramethylbenzene undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Products include 2,3,4,5-tetramethylphenol, 2,3,4,5-tetramethylbenzonitrile, and 2,3,4,5-tetramethylbenzylamine.
Oxidation: Products include 2,3,4,5-tetramethylbenzoic acid and 2,3,4,5-tetramethylbenzaldehyde.
Types of Reactions:
Reduction Reactions: The benzimidazole ring can undergo reduction reactions to form corresponding dihydrobenzimidazole derivatives.
Substitution Reactions: The isopropyl group can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: Products include dihydro-2-propan-2-yl-1H-benzimidazole.
Substitution: Products include various alkyl or aryl substituted benzimidazole derivatives.
Scientific Research Applications
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It is also used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
2-propan-2-yl-1H-benzimidazole
2-propan-2-yl-1H-benzimidazole has applications in medicinal chemistry as a building block for the synthesis of biologically active compounds It is used in the development of drugs with antimicrobial, antiviral, and anticancer properties
Mechanism of Action
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in the synthesis of various organic compounds.
2-propan-2-yl-1H-benzimidazole
The mechanism of action of 2-propan-2-yl-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
1-iodo-2,3,4,5-tetramethylbenzene
Similar compounds include other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene. 1-iodo-2,3,4,5-tetramethylbenzene is unique due to the presence of four methyl groups, which influence its reactivity and steric properties.
2-propan-2-yl-1H-benzimidazole
Similar compounds include other substituted benzimidazoles such as 2-methyl-1H-benzimidazole and 2-ethyl-1H-benzimidazole. 2-propan-2-yl-1H-benzimidazole is unique due to the presence of the isopropyl group, which affects its chemical and biological properties.
Properties
Molecular Formula |
C20H25IN2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C10H13I.C10H12N2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7(2)10-11-8-5-3-4-6-9(8)12-10/h5H,1-4H3;3-7H,1-2H3,(H,11,12) |
InChI Key |
KFFIUNVXYYTIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



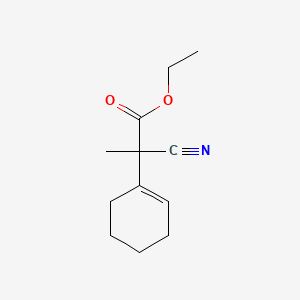
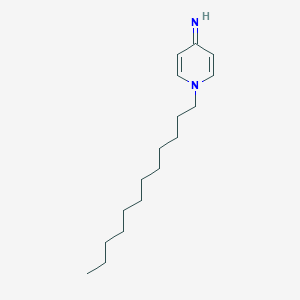
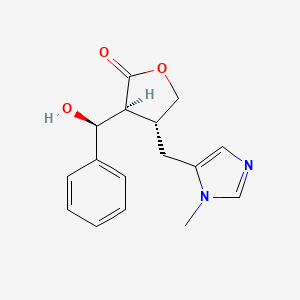
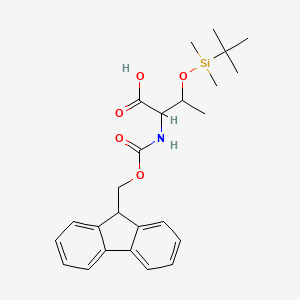
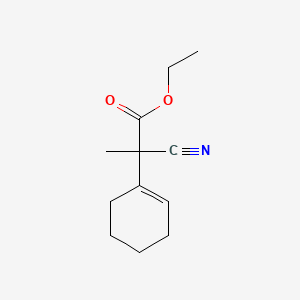
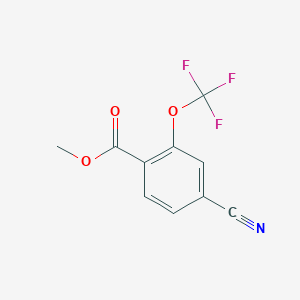
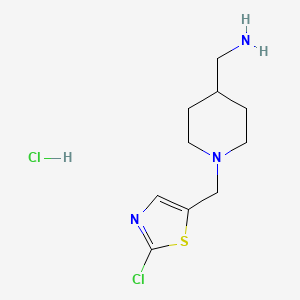
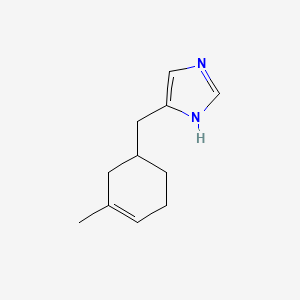
![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)
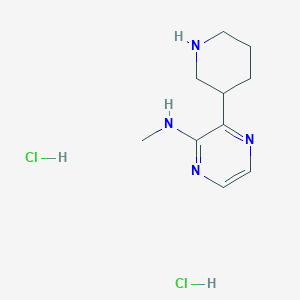
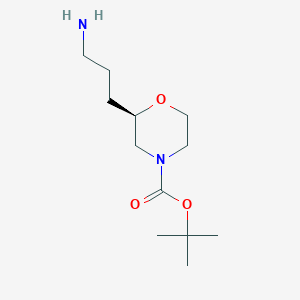
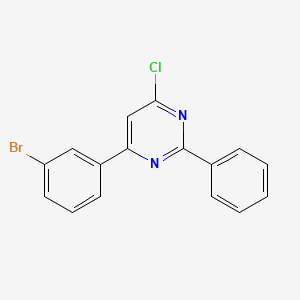
![(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12817286.png)
